N-(4-Aminobutyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide
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Overview
Description
N-(4-Aminobutyl)-N-(4-fluorophenethyl)isoquinoline-5-sulfonamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminobutyl)-N-(4-fluorophenethyl)isoquinoline-5-sulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction or Bischler-Napieralski cyclization.
Introduction of Sulfonamide Group: The sulfonamide group can be introduced by reacting the isoquinoline derivative with sulfonyl chloride in the presence of a base such as pyridine.
Attachment of Aminobutyl and Fluorophenethyl Groups: The final steps involve the nucleophilic substitution reactions to attach the aminobutyl and fluorophenethyl groups to the isoquinoline-sulfonamide core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.
Purification: Employing techniques such as recrystallization, chromatography, and distillation for purification.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminobutyl)-N-(4-fluorophenethyl)isoquinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the sulfonamide group to amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Aminobutyl)-N-(4-fluorophenethyl)isoquinoline-5-sulfonamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects through:
Binding to Active Sites: Inhibiting or activating enzymes.
Receptor Modulation: Acting as an agonist or antagonist at receptor sites.
Pathway Interference: Modulating signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-Aminobutyl)-N-(4-fluorophenethyl)isoquinoline-5-sulfonamide: can be compared with other isoquinoline derivatives such as:
Uniqueness
The uniqueness of N-(4-Aminobutyl)-N-(4-fluorophenethyl)isoquinoline-5-sulfonamide lies in its specific structural features, such as the presence of both aminobutyl and fluorophenethyl groups, which may confer unique biological activities and chemical reactivity compared to other isoquinoline derivatives.
Properties
CAS No. |
651307-40-3 |
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Molecular Formula |
C21H24FN3O2S |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-(4-aminobutyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C21H24FN3O2S/c22-19-8-6-17(7-9-19)11-15-25(14-2-1-12-23)28(26,27)21-5-3-4-18-16-24-13-10-20(18)21/h3-10,13,16H,1-2,11-12,14-15,23H2 |
InChI Key |
BPSFVPPPCNOKEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)N(CCCCN)CCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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